1,1'-Sulfonyldiimidazole

Description

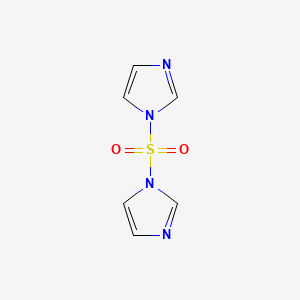

1,1′-Sulfonyldiimidazole (CAS RN: 7189-69-7; molecular formula: C₆H₆N₄O₂S) is a sulfonyl transfer reagent widely used in organic synthesis. It features two imidazole rings connected via a sulfonyl group, enabling its role in activating carboxylic acids, phenols, and alcohols for nucleophilic substitution or coupling reactions . This compound is particularly valued for its stability under mild conditions and its utility in forming sulfonate esters, sulfonamides, and fluorosulfates . Applications span peptide synthesis, Suzuki couplings, and the generation of sulfuryl fluoride (SO₂F₂) for medicinal chemistry applications .

Properties

IUPAC Name |

1-imidazol-1-ylsulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222152 | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-69-7 | |

| Record name | 1,1′-Sulfonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphonylbis-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

Reagents : Imidazole (79 g, 1.17 mol) and sulfuryl chloride (20 mL, 0.25 mol).

Solvent : Anhydrous dichloromethane (approximately 633 mL).

-

- The imidazole solution is cooled to 0°C.

- Sulfuryl chloride is added slowly via cannula transfer.

- The mixture is allowed to warm to room temperature and stirred under nitrogen for about 16 hours.

Workup : The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield an off-white solid, which can be recrystallized from isopropanol.

Yield:

This method typically provides a yield of approximately 92%.

Alternative Synthesis via Diazotransfer Reagent

Another method involves the preparation of a diazotransfer reagent from imidazole and sulfuryl chloride, which can then be used in further reactions.

Procedure:

Reagents : Imidazole and sulfuryl chloride as described above.

Conditions : Similar to the previous method but emphasizes the formation of an intermediate diazotransfer reagent.

Workup : After completion of the reaction, the product can be isolated using similar techniques as above.

One-Pot Reactions

1,1'-Sulfonyldiimidazole can also be synthesized using one-pot reactions that incorporate additional reagents for more complex transformations.

Example:

A one-pot Suzuki coupling reaction can utilize this compound as a precursor for synthesizing products like 1-phenylnaphthalene.

The synthesized product can be characterized using various analytical techniques:

The applications of this compound extend across various fields:

Peptide Synthesis : Acts as a coupling agent to enhance peptide bond formation.

Pharmaceutical Development : Serves as a stabilizing agent for active pharmaceutical ingredients.

Polymer Chemistry : Used in synthesizing sulfonamide-containing polymers for enhanced material properties.

Bioconjugation : Facilitates attachment of biomolecules for biosensor development and targeted drug delivery systems.

The preparation methods for this compound are diverse, with the most common being the reaction between imidazole and sulfuryl chloride under controlled conditions. This compound's significant role in synthetic chemistry underscores its relevance in both academic research and industrial applications. Further exploration into its reactivity and potential derivatives may yield new insights into its utility in advanced chemical synthesis.

Chemical Reactions Analysis

Substitution Reactions

SDI participates in nucleophilic substitution reactions, where imidazole groups are displaced by other nucleophiles. This reactivity is critical for synthesizing sulfur-containing compounds.

Mechanistic Insight :

- Substitution occurs via deprotonation of the nucleophile (e.g., phenol) by a base (e.g., BTMG), followed by attack on the sulfur center .

- For amines, Ca(NTf₂)₂ activates SDI by stabilizing transition states, enabling efficient S–N bond formation .

Coupling Reactions

SDI facilitates cross-coupling reactions, particularly in the presence of transition metal catalysts.

Key Applications :

- Biaryl Synthesis : SDI enables one-pot Suzuki coupling for constructing complex aromatic systems .

- Peptide Bond Formation : As a coupling agent, SDI activates carboxylic acids in peptide synthesis, enhancing reaction efficiency .

Sulfuryl Fluoride (SO₂F₂) Generation

SDI decomposes under controlled conditions to release sulfuryl fluoride, a key reagent in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

| Method | Conditions | SO₂F₂ Yield | Application | Reference |

|---|---|---|---|---|

| Two-chamber reactor | SDI, 80°C, 12 h | ~95% | Synthesis of aryl fluorosulfates | |

| Microwave-assisted | SDI, DMF, 100°C, 30 min | 85% | Polymer functionalization |

Mechanism :

- Thermal cleavage of S–N bonds releases SO₂F₂ gas, which reacts in situ with nucleophiles (e.g., phenols, amines) .

- This method avoids handling toxic gaseous SO₂F₂ directly, improving safety .

Complexation Reactions

SDI forms stable complexes with electron-deficient species, enabling novel synthetic pathways.

Structural Analysis :

Scientific Research Applications

1,1’-Sulfonyldiimidazole has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It can be used in the preparation of stable complexes that are useful in biological studies.

Mechanism of Action

The mechanism of action of 1,1’-Sulfonyldiimidazole involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, efficiency, and applications of 1,1′-Sulfonyldiimidazole are contextualized below against structurally or functionally related compounds.

N,N′-Thionyldiimidazole

- Reactivity: N,N′-Thionyldiimidazole (a sulfinyl transfer reagent) is significantly more reactive than 1,1′-Sulfonyldiimidazole. It reacts exothermically with alcohols, phenols, and carboxylic acids at room temperature to form sulfurous acid esters or imidazolides in near-quantitative yields .

- Applications : Preferred for rapid sulfoxidation of arylmagnesium halides and synthesis of sulfoxides.

- Limitations : Higher reactivity may lead to side reactions under uncontrolled conditions, whereas 1,1′-Sulfonyldiimidazole offers better selectivity in sulfonylations .

1,1′-Thiocarbonyldiimidazole (CAS RN: 6160-65-2)

- Reactivity : Functions as a thiocarbonylating agent. In peptide synthesis, it forms thiourea byproducts (e.g., 36% yield with a 7:3 product-to-byproduct ratio), complicating purification .

- Applications : Used in coupling reactions but less suited for sulfonate or fluorosulfate synthesis.

- Comparison: Unlike 1,1′-Sulfonyldiimidazole, it cannot generate SO₂F₂ or participate in sulfamate cyclization without additional reagents .

Sulfonylated Benzotriazoles

- Reactivity : Less studied but emerging due to biological relevance. Reacts with sodium alkoxides to form N-alkylbenzotriazoles, but mechanisms are less understood compared to imidazole-based analogs .

- Applications: Limited in large-scale synthesis but gaining traction in niche pharmaceutical applications.

- Comparison : 1,1′-Sulfonyldiimidazole is better characterized for sulfonyl transfer and SO₂F₂ generation .

Sulfuryl Fluoride (SO₂F₂) Generators

- Efficiency : 1,1′-Sulfonyldiimidazole produces 0.12 M SO₂F₂ in acetonitrile (via De Borggraeve’s method), whereas in situ SOF₂ generation using KF/NaF achieves higher yields and faster reaction times (1 hour at 40°C) .

- Applications : 1,1′-Sulfonyldiimidazole is safer for controlled SO₂F₂ release in fluorosulfate warhead synthesis, avoiding direct handling of toxic SO₂F₂ gas .

Data Tables

Table 1. Reactivity and Application Comparison

Table 2. Reaction Conditions

Biological Activity

1,1'-Sulfonyldiimidazole (SDI) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNOS

- Molecular Weight: 198.20 g/mol

- CAS Number: 7189-69-7

- InChI Key: ZLKNPIVTWNMMMH-UHFFFAOYSA-N

SDI is characterized by its sulfonyl group attached to imidazole rings, which enhances its reactivity and utility in various chemical transformations.

1. Enzyme Inhibition

SDI has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, making SDI a valuable compound in drug design and development. The inhibition profile indicates that while it affects CYP1A2, it does not significantly inhibit other major isoforms such as CYP2C19 or CYP3A4 .

2. SuFEx Chemistry

One of the most notable applications of SDI is in sulfur(VI) fluoride exchange (SuFEx) chemistry. This process allows for the selective modification of biomolecules, enhancing their biological activity and stability. For instance, SDI can be used to create linkers for drug conjugates, improving their pharmacological properties . The hydrolytic stability of the sulfur(VI)-fluoride bond is crucial for ensuring that the compound remains unreactive until activated by biological targets .

Case Study 1: Drug Development

In a study conducted by Borggraeve et al., SDI was utilized to synthesize fluorinated compounds that showed improved bioactivity against specific cancer cell lines. The research highlighted the ability of SDI to facilitate the incorporation of fluorine into drug candidates, which often leads to enhanced metabolic stability and bioavailability .

Case Study 2: Synthesis of Sulfamates

Another significant application of SDI was demonstrated in the synthesis of sulfamate derivatives. Researchers found that using SDI as a precursor allowed for high-yield synthesis of these compounds under mild conditions. The resulting sulfamates exhibited promising biological activities, including antibacterial effects .

Biological Activity Summary Table

| Biological Activity | Mechanism | Example Applications |

|---|---|---|

| Enzyme Inhibition | CYP1A2 Inhibitor | Drug metabolism modulation |

| SuFEx Chemistry | Targeted modification of biomolecules | Drug conjugate synthesis |

| Synthesis of Sulfamates | Formation under mild conditions | Antibacterial agents |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1'-Sulfonyldiimidazole for fluorination reactions?

- Methodological Answer : Synthesis optimization involves adjusting reaction stoichiometry, solvent choice, and fluoride sources. For example, De Borggraeve's method yields 0.12 M SO₂F₂ in acetonitrile (ACN) using 5.5 mmol of this compound, but efficiency can be improved by exploring alternative fluoride sources (e.g., NaF, KF) and ex situ thionyl fluoride generation . Reaction monitoring via TLC and purification via recrystallization (mp 135–137°C) are critical for reproducibility .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is classified under GHS for skin irritation (Category 2), eye irritation (Category 2A), and organ toxicity (Category 3). Researchers must use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) : Resolves crystal structure parameters (e.g., bond angles, unit cell dimensions) .

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹) .

- HPLC : Validates purity (>97.0% via TLC or chromatographic methods) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonylating agents (e.g., sulfuryl fluoride)?

- Methodological Answer : this compound offers superior stability and controlled reactivity compared to gaseous reagents like SOF₂. For instance, it avoids the need for hazardous gas handling in fluorination reactions. Comparative studies show its efficiency in peptide synthesis via acyl fluoride intermediates, with yields dependent on solvent polarity and temperature .

Q. What methodological considerations apply when using this compound to synthesize covalent inhibitors for protein-protein interactions?

- Methodological Answer : Key steps include:

- Selective functionalization : Target specific nucleophilic residues (e.g., serine or cysteine) via sulfonamide bond formation.

- Kinetic control : Optimize reaction time (e.g., 12–24 hrs) and stoichiometry to prevent over-modification.

- Validation : Use mass spectrometry (MS) and NMR (e.g., spin-spin coupling constants) to confirm covalent adduct formation .

Q. How can computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. For example, studies on bond dissociation energies (BDEs) of the sulfonyl group explain its preference for fluoride displacement in SO₂F₂ generation. These models align with experimental XRD data on molecular geometry .

Key Considerations for Researchers

- Experimental Design : Prioritize controlled fluorination conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

- Data Contradictions : Discrepancies in reported yields may arise from solvent purity or fluoride source variability (e.g., NaF vs. KHF₂) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and chemical safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.